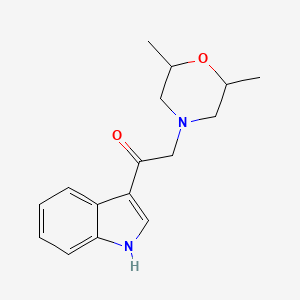
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide, also known as DFC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFC belongs to the class of coumarin derivatives and is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has been extensively studied for its biological activities. However, there are also some limitations to its use. N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide and its derivatives. Another area of focus is the elucidation of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide in animal models and clinical trials. Finally, the development of novel drug delivery systems for N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide could enhance its therapeutic potential.
Synthesemethoden
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide can be synthesized using various methods, including the reaction of 4-hydroxycoumarin with furan-3-carboxylic acid and the subsequent treatment with thionyl chloride. Another method involves the reaction of 4-chloro-3-nitrocoumarin with furan-3-carboxylic acid, followed by reduction with tin and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Several studies have demonstrated the anti-inflammatory and anti-cancer properties of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(10-5-7-17-9-10)15-12-6-8-18-13-4-2-1-3-11(12)13/h1-5,7,9,12H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHDWDFVPVULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)

![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)




![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)
